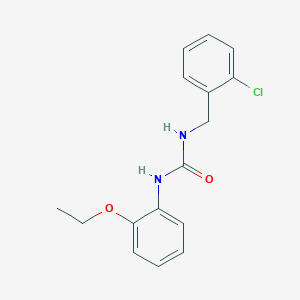
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMA is a synthetic compound that belongs to the class of amides and has a molecular weight of 257.76 g/mol.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide is not fully understood, but it is believed to act through the inhibition of enzymes involved in various cellular processes. N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of gene expression. N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide in lab experiments is its high potency and specificity, which allows for the selective inhibition of HDACs. However, one limitation is that N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide can be toxic at high concentrations, which can affect the results of experiments.
Future Directions
There are several future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide. One direction is the development of new derivatives of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide with improved pharmacological properties. Another direction is the study of the effects of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide on different types of cancer cells and the identification of the underlying mechanisms. Additionally, the potential use of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide as a therapeutic agent for neurodegenerative diseases and other disorders should be further explored.
Synthesis Methods
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylbutan-1-amine to form N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide.
Scientific Research Applications
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide has been shown to have neuroprotective effects and can be used as a tool to study the mechanisms of neurodegenerative diseases. In cancer research, N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide has been shown to inhibit the growth of cancer cells and can be used as a potential anticancer agent. In drug discovery, N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide can be used as a lead compound to develop new drugs with improved pharmacological properties.
properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-8(2)5-13(16)15-11-6-9(3)10(14)7-12(11)17-4/h6-8H,5H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYBIUQCIODOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

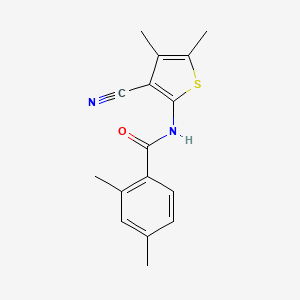
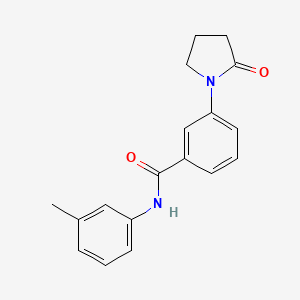
![7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5871672.png)
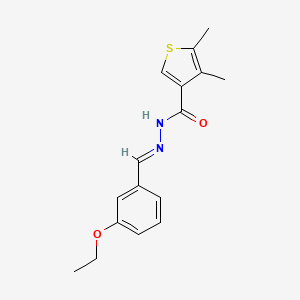
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5871714.png)

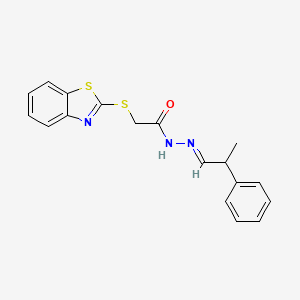

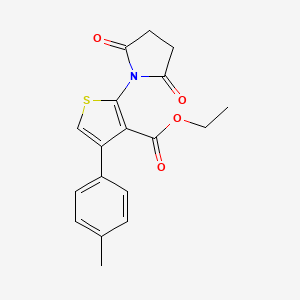
![2-({[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5871749.png)
![ethyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B5871753.png)
![N-{[(4-fluorobenzyl)amino]carbonothioyl}benzamide](/img/structure/B5871755.png)

